molecular formula C9H9F3O2 B175312 1-(Methoxymethoxy)-4-(trifluoromethyl)benzene CAS No. 174265-24-8

1-(Methoxymethoxy)-4-(trifluoromethyl)benzene

Cat. No.: B175312
CAS No.: 174265-24-8
M. Wt: 206.16 g/mol
InChI Key: VWVUGKXYBUTSFI-UHFFFAOYSA-N
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Description

1-(Methoxymethoxy)-4-(trifluoromethyl)benzene is a chemical compound offered for research and development purposes. This compound is strictly for laboratory use and is not intended for diagnostic or therapeutic applications. Researchers utilize such specialized benzene derivatives as key intermediates and building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The methoxymethoxy (MOM) group is a common protecting group for alcohols in multi-step synthetic routes, while the trifluoromethyl group can significantly alter a molecule's metabolic stability, lipophilicity, and binding properties. This product is accompanied by a Certificate of Analysis to ensure quality and batch-to-batch consistency. For a safe handling experience, please consult the Safety Data Sheet (SDS) for detailed hazard and storage information. Disclaimer: The information provided is based on compounds with similar structures . The specific properties, hazards, and applications for this exact compound should be verified through further laboratory analysis.

Properties

IUPAC Name

1-(methoxymethoxy)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c1-13-6-14-8-4-2-7(3-5-8)9(10,11)12/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVUGKXYBUTSFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451718
Record name 1-(methoxymethoxy)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174265-24-8
Record name 1-(methoxymethoxy)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methoxymethoxy)-4-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the trifluoromethylation of a suitable benzene derivative. This can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3) and a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired trifluoromethylated product .

Industrial Production Methods: Industrial production of this compound often involves large-scale trifluoromethylation processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction consistency and yield. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethoxy)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

    Substitution: NaOMe, KOtBu, often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products Formed:

Scientific Research Applications

Organic Synthesis

1-(Methoxymethoxy)-4-(trifluoromethyl)benzene is utilized as a building block in the synthesis of complex organic molecules. Its ability to participate in various reactions makes it suitable for creating fluorinated compounds that are important in pharmaceuticals and agrochemicals.

Reaction TypeDescriptionExample Products
OxidationCan be oxidized to form quinones4-Trifluoromethylquinone
ReductionReduced using lithium aluminum hydride4-Trifluoromethylphenol
Nucleophilic SubstitutionReactions with amines or thiols4-Amino-1-(methoxymethoxy)-benzene

Biological Applications

The compound's unique structure is valuable in studying biological systems, particularly the effects of fluorinated compounds on cellular processes. Research indicates that fluorinated compounds can influence membrane integrity and cellular signaling pathways.

  • Case Study : A study examined the antibacterial properties of fluorinated derivatives, including those based on this compound, revealing significant activity against Gram-positive bacteria such as Staphylococcus aureus .

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential pharmacological activities. The incorporation of trifluoromethyl groups is known to enhance metabolic stability and bioavailability.

  • Case Study : Research has shown that derivatives with trifluoromethyl groups exhibit improved potency against specific bacterial strains compared to their non-fluorinated counterparts .

Industrial Applications

The compound is explored for its use in developing advanced materials with enhanced properties such as thermal stability and chemical resistance. These materials are crucial in industries ranging from electronics to pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Methoxymethoxy)-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s binding affinity to specific enzymes or receptors by increasing hydrophobic interactions and altering the electronic environment. The methoxymethoxy group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The electronic and steric properties of substituents significantly influence reactivity. Below is a comparative analysis:

Compound Name Substituents Key Reactivity Observations Reference
1-(Methoxymethoxy)-4-(trifluoromethyl)benzene OCH2OCH3 (position 1), CF3 (position 4) Likely stable under basic conditions; CF3 enhances electrophilic substitution resistance.
1-Iodo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene I (position 2), OCH2OCH3 (position 2), CF3 (position 4) Iodo group enables cross-coupling reactions (e.g., Sonogashira coupling to form ethynyl derivatives).
1-Ethynyl-2-(methoxymethoxy)-4-(trifluoromethyl)benzene C≡CH (position 1), OCH2OCH3 (position 2), CF3 (position 4) Ethynyl group facilitates further functionalization (e.g., cycloadditions).
1-(Hex-1-ynyl)-4-(trifluoromethyl)benzene C≡C-hexyl (position 1), CF3 (position 4) Alkyne moiety participates in Au-catalyzed isomerization to diketones.
1-Bromo-4-(methoxymethyl)benzene Br (position 1), CH2OCH3 (position 4) Methoxymethyl offers less steric hindrance than methoxymethoxy, enabling easier nucleophilic substitution.

Key Findings :

  • Electron-Withdrawing Groups : The CF3 group reduces electron density on the aromatic ring, directing electrophilic attacks to specific positions .
  • Protective Groups : Methoxymethoxy provides superior stability compared to methoxy or benzyloxy under acidic conditions .
  • Functional Handles : Halogens (e.g., I, Br) or alkynes (e.g., C≡CH) enable cross-coupling or cycloaddition reactions for complex molecule synthesis .

Key Findings :

  • Lithiation Strategies : sec-BuLi in THF at −75°C is effective for generating aryl lithium intermediates, enabling selective functionalization .
  • Catalysis : Transition metals (Pd, Au) and Lewis acids (B(C6F5)3) achieve high yields in cross-couplings and hydrochlorinations .

Biological Activity

1-(Methoxymethoxy)-4-(trifluoromethyl)benzene is an organic compound characterized by its unique structural features, including a trifluoromethyl group and a methoxymethoxy group attached to a benzene ring. This compound has garnered attention in various fields, particularly in pharmaceuticals and agrochemicals, due to its potential biological activities.

Chemical Structure and Properties

  • Chemical Formula : C10H10F3O2
  • CAS Number : 174265-24-8
  • Molecular Weight : 224.18 g/mol

The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the compound's lipophilicity and metabolic stability. These characteristics make it a valuable candidate for drug development and other applications in medicinal chemistry.

This compound has been investigated for its potential biological activity, particularly in the following areas:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, which can be crucial in the treatment of various diseases. The presence of the trifluoromethyl group can influence the binding affinity of the compound to target enzymes.
  • Receptor Binding : Studies have indicated that this compound may interact with various receptors, potentially modulating biological pathways that are important for therapeutic effects.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Antimicrobial Activity : Preliminary research suggests that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives with methoxy substitutions have shown significant activity against bacterial strains such as Staphylococcus aureus .
  • Pharmacokinetics : The trifluoromethyl group enhances the metabolic stability of compounds, which is beneficial for maintaining therapeutic levels in biological systems .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of this compound. Researchers explored how modifications at different positions on the benzene ring affected biological activity. The findings indicated that specific substitutions could either enhance or diminish enzyme inhibition properties .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds was conducted:

Compound NameBiological ActivityKey Features
1-(Methoxymethoxy)-3-(trifluoromethyl)benzeneModerate enzyme inhibitionTrifluoromethyl group in meta position
1-(Methoxymethoxy)-2-(trifluoromethyl)benzeneLow receptor binding affinityTrifluoromethyl group in ortho position
1-(Methoxymethoxy)-4-(difluoromethyl)benzeneLimited antimicrobial activityDifferent halogen substituent

This table illustrates how positional variations of functional groups influence biological activities, emphasizing the unique properties of this compound.

Q & A

Q. Advanced

  • Solvent selection : Ethanol or water-ethanol mixtures reduce toxicity vs. DMF or THF .
  • Catalyst recycling : Immobilized palladium catalysts (e.g., Pd/C) enable reuse across multiple batches .
  • Waste minimization : Continuous flow systems reduce solvent waste and energy consumption .

What side reactions are prevalent during methoxymethoxy group installation, and how are they mitigated?

Basic
Common side reactions:

  • Hydrolysis : Methoxymethoxy groups hydrolyze to diols in acidic/basic conditions. Mitigation: Use anhydrous solvents (e.g., dry DCM) and neutral pH .
  • Over-alkylation : Controlled stoichiometry of chloromethyl methyl ether (1.1–1.3 eq) prevents di-alkylation .

How can computational tools predict the stability of intermediates in the synthesis of this compound?

Q. Advanced

  • DFT calculations : Model transition states to identify kinetically favorable pathways (e.g., Suzuki coupling vs. homocoupling) .
  • Molecular dynamics : Simulate solvent effects on reaction rates and selectivity .

What role does this compound play in synthesizing bioactive molecules?

Advanced
It serves as a key intermediate in:

  • Antimicrobial agents : Derivatives with ethynyl groups (e.g., 1-methoxy-4-((4-(trifluoromethyl)phenyl)ethynyl)benzene) exhibit activity against Gram-positive bacteria .
  • Anticancer scaffolds : Methoxymethoxy-protected phenols are deprotected in situ to generate cytotoxic quinones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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